4-Bromo-2-fluoro-N-isopropyl-6-methylbenzamide
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Overview
Description
4-Bromo-2-fluoro-N-isopropyl-6-methylbenzamide: is an organic compound with the molecular formula C11H13BrFNO It is a derivative of benzamide, characterized by the presence of bromine, fluorine, isopropyl, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-N-isopropyl-6-methylbenzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Amidation: The isopropyl and methyl groups are introduced through an amidation reaction, where the corresponding amine (N-isopropylamine) reacts with the brominated and fluorinated benzoyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: 4-Bromo-2-fluoro-N-isopropyl-6-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery programs.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure allows for the design of novel drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-isopropyl-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzamide
- 4-Bromo-2-fluoro-N-ethylbenzamide
- 4-Bromo-2-fluoro-N-propylbenzamide
Comparison: 4-Bromo-2-fluoro-N-isopropyl-6-methylbenzamide is unique due to the presence of both isopropyl and methyl groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-6(2)14-11(15)10-7(3)4-8(12)5-9(10)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTJKBWLNBLMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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